molecular formula C17H30O2 B092827 (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol CAS No. 18671-36-8

(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol

货号 B092827
CAS 编号: 18671-36-8
分子量: 266.4 g/mol
InChI 键: PJZDQIGNLCWGIY-ICLMQEEASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol, also known as HU-308, is a synthetic cannabinoid that has gained significant interest in the scientific community due to its potential therapeutic applications.

作用机制

(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol exerts its effects through the activation of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been shown to play a role in modulating inflammation and immune responses. Activation of CB2 receptors by (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol leads to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, resulting in a decrease in inflammation.
Biochemical and Physiological Effects:
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of multiple sclerosis, Alzheimer's disease, and neuropathic pain. (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has also been shown to have neuroprotective effects, protecting neurons from damage and death. Additionally, (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.

实验室实验的优点和局限性

One of the advantages of using (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol in lab experiments is its specificity for the CB2 receptor. This allows for the study of the effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation of using (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol is its relatively low potency compared to other synthetic cannabinoids, which may limit its usefulness in certain experiments.

未来方向

There are a number of future directions for the study of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol. One area of interest is the potential use of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol in the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol and its effects on various physiological systems. Finally, the development of more potent analogs of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol may lead to the development of more effective therapeutics.

合成方法

(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2,6-dimethylphenol with 3-bromopropionyl chloride in the presence of triethylamine to form 2-(3-bromopropionyl)-6-methylphenol. This intermediate is then reacted with 2,3-dihydrofuran in the presence of potassium carbonate to form 2-(3-furanyl)-6-methylphenol. The final step involves the reaction of 2-(3-furanyl)-6-methylphenol with 1,1-dimethylheptylamine in the presence of potassium tert-butoxide to form (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol.

科学研究应用

(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been studied in animal models of multiple sclerosis, Alzheimer's disease, and neuropathic pain, with promising results.

属性

CAS 编号

18671-36-8

产品名称

(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol

分子式

C17H30O2

分子量

266.4 g/mol

IUPAC 名称

(6R,6aS,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol

InChI

InChI=1S/C17H30O2/c1-15(2)8-6-9-16(3)13-7-5-10-19-17(13,4)11-12(18)14(15)16/h12-14,18H,5-11H2,1-4H3/t12-,13-,14+,16-,17?/m1/s1

InChI 键

PJZDQIGNLCWGIY-ICLMQEEASA-N

手性 SMILES

C[C@]12CCCC([C@@H]1[C@@H](CC3([C@@H]2CCCO3)C)O)(C)C

SMILES

CC1(CCCC2(C1C(CC3(C2CCCO3)C)O)C)C

规范 SMILES

CC1(CCCC2(C1C(CC3(C2CCCO3)C)O)C)C

同义词

(8ξ)-8,13-Epoxy-14,15,16-trinorlabdan-6β-ol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。